molecular formula C20H22N6O2S B2538033 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine CAS No. 2034298-62-7

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine

Cat. No.: B2538033
CAS No.: 2034298-62-7
M. Wt: 410.5
InChI Key: LLXOVJOEVCNNQD-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a unique combination of cyclopenta[c]pyridazine and pyrazole rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c27-29(28,18-7-5-17(6-8-18)26-10-2-9-21-26)25-13-11-24(12-14-25)20-15-16-3-1-4-19(16)22-23-20/h2,5-10,15H,1,3-4,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXOVJOEVCNNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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